N-(4-bromophenyl)-2-(3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide
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Overview
Description
N-(4-bromophenyl)-2-(3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide: is a complex organic compound that features a pyridazine ring substituted with bromophenyl and fluoro-methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-(3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridazine core, followed by the introduction of the bromophenyl and fluoro-methoxyphenyl groups through substitution reactions. The final step involves the formation of the acetamide linkage.
Preparation of Pyridazine Core: The pyridazine core can be synthesized through the condensation of hydrazine with a diketone.
Introduction of Substituents: The bromophenyl and fluoro-methoxyphenyl groups are introduced via nucleophilic aromatic substitution reactions.
Formation of Acetamide Linkage: The final step involves the reaction of the substituted pyridazine with acetic anhydride to form the acetamide linkage.
Industrial Production Methods
Industrial production of This compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-2-(3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The bromophenyl and fluoro-methoxyphenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as sodium hydride or organolithium compounds are used for nucleophilic substitution, while electrophilic substitution may involve reagents like halogens or sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
N-(4-bromophenyl)-2-(3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-(3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways.
Comparison with Similar Compounds
N-(4-bromophenyl)-2-(3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide: can be compared with other similar compounds, such as:
N-(4-chlorophenyl)-2-(3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide: Similar structure but with a chlorine atom instead of bromine.
N-(4-bromophenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide: Similar structure but without the fluorine atom.
N-(4-bromophenyl)-2-(3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)propionamide: Similar structure but with a propionamide group instead of acetamide.
The uniqueness of This compound lies in its specific combination of substituents, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H15BrFN3O3 |
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Molecular Weight |
432.2 g/mol |
IUPAC Name |
N-(4-bromophenyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide |
InChI |
InChI=1S/C19H15BrFN3O3/c1-27-17-10-13(21)4-7-15(17)16-8-9-19(26)24(23-16)11-18(25)22-14-5-2-12(20)3-6-14/h2-10H,11H2,1H3,(H,22,25) |
InChI Key |
DPYVRVXSJGCBNC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)F)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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